6-[(5Z)-5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic compound with a unique structure that includes an indole, thiazolidine, and hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling with the hexanoic acid chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-((5Z)-5-{[2-(4-ethyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- 6-((5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
Uniqueness
What sets 6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid apart is its unique combination of functional groups and structural motifs. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H27N3O5S2 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C27H27N3O5S2/c1-16-11-12-18(14-17(16)2)28-21(31)15-30-20-9-6-5-8-19(20)23(25(30)34)24-26(35)29(27(36)37-24)13-7-3-4-10-22(32)33/h5-6,8-9,11-12,14H,3-4,7,10,13,15H2,1-2H3,(H,28,31)(H,32,33)/b24-23- |
InChI Key |
BLVCVHFEINVKGS-VHXPQNKSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O)C |
Origin of Product |
United States |
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